Theophylline-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

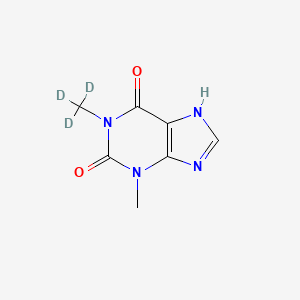

C7H8N4O2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

3-methyl-1-(trideuteriomethyl)-7H-purine-2,6-dione |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i2D3 |

InChI Key |

ZFXYFBGIUFBOJW-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2)N(C1=O)C |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

Theophylline-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline-d3 is the deuterated form of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). In the realm of pharmaceutical research and development, this compound serves a critical role as an internal standard for the quantitative analysis of theophylline in biological matrices. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies. This technical guide provides an in-depth overview of this compound, its primary application, and detailed methodologies for its use.

Core Concepts: this compound as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. Deuterium-labeled compounds, such as this compound, are considered the gold standard for use as internal standards in LC-MS/MS bioanalysis.

The primary advantages of using a stable isotope-labeled internal standard like this compound include:

-

Compensation for Matrix Effects: Biological samples can contain components that either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. This compound, being chemically identical to theophylline, experiences similar matrix effects, allowing for accurate correction.

-

Correction for Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can affect the final concentration of the analyte. As this compound is added at a known concentration at the beginning of the sample preparation process, it accounts for these variations.

-

Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, the precision and accuracy of the analytical method are significantly improved.

Physicochemical Properties

The physicochemical properties of this compound are nearly identical to those of theophylline, with the key difference being its molecular weight due to the presence of three deuterium atoms.

| Property | Theophylline | This compound |

| Molecular Formula | C₇H₈N₄O₂ | C₇H₅D₃N₄O₂ |

| Molecular Weight | 180.16 g/mol [1] | Approx. 183.18 g/mol |

| Appearance | White crystalline powder[2] | - |

| Solubility | Soluble in water (to 25 mM), DMSO (to 100 mM)[2] | Assumed to be similar to Theophylline |

| pKa | 8.77 (at 25°C)[3] | Assumed to be similar to Theophylline |

Synthesis of this compound

The synthesis of deuterated xanthines, including theophylline, can be achieved through various methods. One common approach involves the use of deuterated methylating agents in the final steps of a synthetic route analogous to that of the unlabeled compound.

A general synthetic pathway for theophylline involves the Traube purine synthesis, starting from N,N'-dimethylurea and ethyl cyanoacetate[3]. To introduce the deuterium label, a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), can be used in the appropriate methylation step.

Another approach is a post-synthetic hydrogen-deuterium exchange reaction on the theophylline molecule. This can be achieved using catalysts like palladium on carbon (Pd/C) or platinum in the presence of deuterium oxide (D₂O) as the deuterium source[4].

Experimental Protocols

Quantitative Analysis of Theophylline in Biological Matrices using this compound as an Internal Standard

This section outlines a typical experimental protocol for the quantification of theophylline in plasma or serum using LC-MS/MS with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex mix for 10 seconds.

-

Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Method

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II UPLC or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 mm × 50 mm, 1.8 µm) or equivalent[5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 1.5 min, hold for 2 min, return to 5% B in 0.1 min[5] |

| Flow Rate | 0.4 mL/min[5] |

| Injection Volume | 1 µL[5] |

| Column Temperature | 40°C[5] |

| MS System | Agilent 6475 Triple Quadrupole MS or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See table below |

| Fragmentor Voltage | 110 V[5] |

| Collision Energy | See table below |

Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Theophylline | 181.1[6] | 124.1[7] | 18 - 25[5] |

| This compound | 184.1 (theoretical) | 127.1 (theoretical) | To be optimized |

Note: The exact m/z values and collision energy for this compound should be optimized empirically.

3. Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include the assessment of:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (Intra- and Inter-day)

-

Matrix Effect

-

Recovery

-

Stability (Freeze-thaw, short-term, long-term, and post-preparative)

Signaling Pathway and Experimental Workflow

The mechanism of action of theophylline involves several signaling pathways. The primary pathways are the inhibition of phosphodiesterases (PDEs) and the antagonism of adenosine receptors. The following diagram illustrates the core signaling pathway of theophylline.

Caption: Theophylline's mechanism of action.

The following diagram illustrates a typical experimental workflow for the quantification of theophylline using this compound as an internal standard.

Caption: LC-MS/MS analytical workflow.

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of theophylline. Its use as an internal standard in LC-MS/MS assays provides the necessary accuracy and precision for reliable pharmacokinetic and therapeutic drug monitoring. The detailed methodologies and workflows presented in this guide offer a comprehensive framework for the successful implementation of this compound in a laboratory setting.

References

- 1. Theophylline (CAS 58-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. documents.tocris.com [documents.tocris.com]

- 3. Theophylline [drugfuture.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Theophylline-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Theophylline-d3. It is intended for professionals in research and drug development who require detailed information on this isotopically labeled compound. This document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and visualizes associated biological pathways and workflows.

Core Chemical Identity and Properties

This compound is a deuterated form of Theophylline, a methylxanthine drug used in the treatment of respiratory diseases. The deuterium labeling makes it an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of Theophylline in biological matrices. The core chemical structure remains that of 1,3-dimethylxanthine, with three hydrogen atoms replaced by deuterium.

Chemical Structure

The chemical structure of this compound is identical to that of Theophylline, with the exception of the isotopic labeling of one of the methyl groups.

Physicochemical Properties

The physicochemical properties of this compound are comparable to those of Theophylline. The primary difference lies in the molecular weight due to the presence of deuterium atoms.

Table 1: Comparison of Physicochemical Properties: Theophylline vs. This compound

| Property | Theophylline | This compound |

| Molecular Formula | C₇H₈N₄O₂[1][2][3] | C₇H₅D₃N₄O₂ |

| Molecular Weight | 180.16 g/mol [2][3][4] | 183.18 g/mol |

| CAS Number | 58-55-9[1][5] | Not consistently available; often sold under supplier-specific numbers. |

| Melting Point | 271-273 °C[6] | Not reported, expected to be very similar to Theophylline. |

| Water Solubility | 8.3 g/L (20 °C)[6] | Not reported, expected to be very similar to Theophylline. |

| logP | -0.02[2][6] | Not reported, expected to be very similar to Theophylline. |

| pKa | 8.77 (at 25 °C)[6][7] | Not reported, expected to be very similar to Theophylline. |

Biological Activity and Mechanism of Action

The biological activity of this compound is considered identical to that of Theophylline. The isotopic labeling does not alter its pharmacological effects. Theophylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[8]

-

Phosphodiesterase (PDE) Inhibition : Theophylline is a non-selective PDE inhibitor. By inhibiting PDEs, it increases intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the airways, increased cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[8]

-

Adenosine Receptor Antagonism : Theophylline blocks A₁, A₂, and A₃ adenosine receptors. Adenosine can cause bronchoconstriction in asthmatic patients, and by blocking its receptors, Theophylline helps to prevent this effect.[8]

-

Anti-inflammatory Effects : Theophylline also exhibits anti-inflammatory properties. It can activate histone deacetylases (HDACs), which are enzymes that can suppress the expression of inflammatory genes.[8]

Below is a diagram illustrating the primary signaling pathways affected by Theophylline.

Synthesis and Experimental Protocols

Synthesis of Theophylline

The synthesis of Theophylline can be achieved through various methods, with the Traube purine synthesis being a notable example. A common industrial synthesis involves the following steps:

-

Condensation : Dimethylurea is reacted with ethyl cyanoacetate.

-

Nitrosation : The resulting intermediate is treated with a nitrite source to introduce a nitroso group.

-

Reduction : The nitroso group is reduced to an amino group.

-

Formylation and Cyclization : The diamine intermediate is then formylated and cyclized to form the theophylline ring system.

The synthesis of this compound would follow a similar pathway, utilizing a deuterated starting material, such as deuterated dimethylurea.

A generalized synthetic scheme is presented below.

Experimental Protocol: Quantification of Theophylline in Plasma using LC-MS/MS with this compound as an Internal Standard

This compound is most commonly used as an internal standard (IS) in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Objective : To determine the concentration of Theophylline in human plasma samples.

Materials :

-

Theophylline analytical standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic acid (FA)

-

Water (HPLC grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 HPLC column

Procedure :

-

Preparation of Stock and Working Solutions :

-

Prepare stock solutions of Theophylline and this compound in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

-

Prepare a working solution of this compound (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.

-

-

Sample Preparation (Protein Precipitation) :

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

LC-MS/MS Analysis :

-

LC Conditions :

-

Column: C18, 2.1 x 50 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

-

MS/MS Conditions (Positive ESI mode) :

-

Monitor the following multiple reaction monitoring (MRM) transitions:

-

Theophylline: Q1 m/z 181.1 -> Q3 m/z 124.1

-

This compound: Q1 m/z 184.1 -> Q3 m/z 127.1

-

-

-

-

Data Analysis :

-

Construct a calibration curve by plotting the peak area ratio of Theophylline to this compound against the concentration of the Theophylline calibrators.

-

Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The workflow for this experimental protocol is depicted below.

References

- 1. Theophylline [webbook.nist.gov]

- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Theophylline | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Theophylline CAS#: 58-55-9 [amp.chemicalbook.com]

- 7. Theophylline [drugfuture.com]

- 8. Theophylline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Theophylline-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Theophylline-d3. Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2][3]. Its isotopically labeled counterpart, this compound, in which three hydrogen atoms are replaced by deuterium, serves as an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies using mass spectrometry[4][5]. The introduction of deuterium atoms provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling precise quantification in complex biological matrices.

This document details the primary synthetic routes for this compound, presents key quantitative data, and outlines the experimental protocols.

Quantitative Data Summary

The synthesis of this compound can be achieved through various methods, with notable differences in yield and purity. The following table summarizes the quantitative data reported in the literature for a common synthetic approach.

| Parameter | Value | Reference |

| Overall Yield | 82% | [4] |

| Chemical Purity | 99% | [4] |

| Isotopic Purity | 99% | [4] |

| Scale | 0.5 - 1.5 g | [4] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the methylation of a suitable xanthine precursor using a deuterated methylating agent. The following protocol is a composite of established methods described in the scientific literature[4].

Synthesis of this compound via N-Methylation

This method involves the selective N-methylation of a protected xanthine derivative with trideuteromethyl iodide.

Materials:

-

1-Methylxanthine or 3-Methylxanthine

-

Chloromethyl pivalate

-

Trideuteromethyl iodide (CD3I)

-

Appropriate solvents (e.g., DMF)

-

Base (e.g., K2CO3)

-

Reagents for deprotection

Procedure:

-

Protection of the N-7 Position: The N-7 position of the starting xanthine (1-methylxanthine or 3-methylxanthine) is protected to ensure selective methylation at the desired nitrogen. This can be achieved by reacting the xanthine with an agent like chloromethyl pivalate.

-

N-Methylation with Trideuteromethyl Iodide: The protected xanthine is then alkylated with trideuteromethyl iodide (CD3I) in the presence of a base. This step introduces the deuterated methyl group at either the N-1 or N-3 position, depending on the starting material.

-

Deprotection: The protecting group at the N-7 position is subsequently removed to yield this compound.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to achieve high chemical and isotopic purity.

Visualizations

Synthetic Pathway for this compound

The following diagram illustrates a generalized synthetic pathway for producing this compound from a xanthine precursor.

Caption: Synthetic route for this compound.

Workflow for this compound as an Internal Standard

This diagram outlines the typical workflow for utilizing this compound as an internal standard in a quantitative bioanalytical assay.

References

Theophylline-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at Theophylline-d3, a deuterated analog of Theophylline. While specific data for this compound is limited, this document leverages the extensive information available for Theophylline to offer a comprehensive technical resource. This guide covers its core properties, mechanism of action, and relevant experimental protocols.

Core Properties

This compound is a synthetically modified version of Theophylline where three hydrogen atoms have been replaced with deuterium. This isotopic labeling is often utilized in research, particularly in pharmacokinetic studies, to trace and differentiate the molecule from its endogenous or non-labeled counterparts.

| Property | Value |

| CAS Number | Data not available in current searches |

| Molecular Weight | Approximately 183.18 g/mol (calculated based on Theophylline) |

| Molecular Formula | C₇H₅D₃N₄O₂ |

Note: The molecular weight is an approximation based on the addition of three deuterium atoms in place of hydrogen to the molecular formula of Theophylline (C₇H₈N₄O₂; MW: 180.16 g/mol ). The exact CAS number for this compound could not be definitively ascertained from the conducted searches.

Mechanism of Action

Theophylline exerts its therapeutic effects through several mechanisms, primarily as a bronchodilator and anti-inflammatory agent.[1][2] Its actions are multifaceted and involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1]

Signaling Pathways

The primary signaling pathway influenced by Theophylline involves the modulation of intracellular cyclic adenosine monophosphate (cAMP). By inhibiting PDE enzymes, Theophylline prevents the breakdown of cAMP.[1] The resulting increase in cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in the relaxation of bronchial smooth muscle and a reduction in inflammatory responses.[2]

Caption: Theophylline's primary mechanism of action.

Additionally, Theophylline acts as a non-selective adenosine receptor antagonist.[2] By blocking these receptors, it can prevent bronchoconstriction mediated by adenosine.[1]

Experimental Protocols

The analysis and quantification of Theophylline and its deuterated analogs are crucial in research and clinical settings. A variety of analytical methods are employed, with High-Performance Liquid Chromatography (HPLC) being a prominent technique.

Quantification by High-Performance Liquid Chromatography (HPLC)

A common experimental workflow for the quantification of Theophylline in biological samples involves sample preparation, chromatographic separation, and detection.

Caption: General workflow for HPLC quantification.

Methodology:

-

Sample Preparation:

-

Obtain plasma samples from subjects.

-

Precipitate proteins by adding a solvent like acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the analyte of interest.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio can be optimized.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength between 270 and 280 nm is suitable for Theophylline.

-

-

Quantification:

-

Inject the prepared sample into the HPLC system.

-

Integrate the area of the chromatographic peak corresponding to this compound.

-

Compare the peak area to a standard calibration curve prepared with known concentrations of this compound to determine the concentration in the sample.

-

Pharmacokinetics

The pharmacokinetic properties of Theophylline have been extensively studied. It is well-absorbed orally and is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP1A2.[3] The use of this compound as an internal standard in pharmacokinetic studies allows for precise quantification and differentiation from the non-labeled drug.

Key pharmacokinetic parameters for Theophylline include:

-

Oral Bioavailability: High, typically over 90%.[4]

-

Volume of Distribution: Approximately 0.5 L/kg.[5]

-

Elimination Half-life: Varies significantly among individuals, generally ranging from 7 to 9 hours in non-smoking adults.[4]

-

Metabolism: Primarily hepatic, with major metabolites being 1,3-dimethyluric acid, 1-methyluric acid, and 3-methylxanthine.[5]

It is important to note that the pharmacokinetic profile of Theophylline can be influenced by various factors including age, smoking status, and co-administration of other drugs that induce or inhibit CYP1A2.[3]

References

Understanding the mass spectrum of Theophylline-d3

An In-depth Technical Guide to the Mass Spectrum of Theophylline-d3

Introduction

Theophylline, a methylxanthine derivative, is a well-established pharmaceutical agent used primarily for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic action involves relaxing bronchial smooth muscle and reducing the airway's responsiveness to stimuli. In modern drug development and clinical toxicology, the precise quantification of theophylline in biological matrices is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Stable isotope-labeled internal standards are essential for accurate quantification in LC-MS/MS, as they compensate for variations during sample preparation and analysis. This compound (Theophylline-trimethyl-d3) serves as an ideal internal standard for theophylline. It co-elutes chromatographically with the unlabeled analyte but is distinguished by its higher mass, ensuring that it does not interfere with the analyte signal while behaving identically during extraction and ionization. This guide provides a comprehensive overview of the mass spectrum of this compound, its fragmentation patterns, and the experimental protocols for its analysis.

Molecular Properties

The chemical structure of theophylline consists of a xanthine backbone with two methyl groups at positions 1 and 3. The molecular formula for unlabeled theophylline is C₇H₈N₄O₂[1][2][3][4], with a molecular weight of approximately 180.16 g/mol [2][3][4].

This compound is a deuterated isotopologue where three hydrogen atoms on one of the N-methyl groups have been replaced by deuterium atoms.

-

Unlabeled Theophylline:

-

Molecular Formula: C₇H₈N₄O₂

-

Monoisotopic Mass: 180.0647 Da

-

-

This compound:

-

Molecular Formula: C₇H₅D₃N₄O₂

-

Monoisotopic Mass: ~183.0839 Da

-

Mass Spectrometry and Fragmentation Analysis

The analysis of theophylline and its deuterated analog is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. This technique generates a protonated molecular ion [M+H]⁺ for both the analyte and the internal standard.

Under collision-induced dissociation (CID) in the second quadrupole, these precursor ions fragment into characteristic product ions. The specific transitions from precursor to product ion are monitored in a process called Multiple Reaction Monitoring (MRM), which provides exceptional specificity for quantification[5].

For unlabeled theophylline, the protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 181.1. A commonly monitored fragmentation transition for quantification is m/z 181.1 → m/z 124.1 [5][6]. This corresponds to a neutral loss of 57 Da (C₂H₃NO).

Given that the deuterium labels in this compound are on a methyl group, the precursor ion is shifted by 3 Da to m/z 184.1 . The fragmentation pathway leading to the m/z 124.1 product ion involves a cleavage of the pyrimidine ring, a process that does not involve the loss of the N-methyl groups. Therefore, the primary product ion remains at m/z 124.1, leading to a key MRM transition of m/z 184.1 → m/z 124.1 .

Data Presentation: Key Mass Spectral Data

The quantitative data for the analysis of Theophylline using this compound as an internal standard are summarized below.

| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) | Monitored MRM Transition |

| Theophylline | C₇H₈N₄O₂ | 181.1 | 124.1 | 181.1 → 124.1 |

| This compound | C₇H₅D₃N₄O₂ | 184.1 | 124.1 | 184.1 → 124.1 |

Mandatory Visualization: Fragmentation Pathway

Experimental Protocols

The following is a representative protocol for the quantification of theophylline in a biological matrix (e.g., plasma) using LC-MS/MS with this compound as an internal standard. This protocol is a composite of methodologies reported in scientific literature[5][6][7].

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample into a microcentrifuge tube.

-

Add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

-

LC System: UPLC/HPLC system.

-

Column: A reverse-phase C18 column (e.g., 2.1 mm × 50 mm, 1.8 µm) is commonly used[6].

-

Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium acetate[5][6].

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid[6].

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.3 - 0.4 mL/min[6].

-

Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Conditions

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Capillary Voltage: ~4.0 kV[6].

-

Source Temperature: ~350°C[6].

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Theophylline: 181.1 → 124.1

-

This compound: 184.1 → 124.1

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV[6].

Mandatory Visualization: Experimental Workflow

Biological Context: Theophylline Signaling Pathway

Theophylline exerts its therapeutic effects primarily by inhibiting phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). This cascade ultimately results in the relaxation of smooth muscle tissues in the airways, alleviating bronchoconstriction.

Mandatory Visualization: Signaling Pathway

References

- 1. Theophylline [webbook.nist.gov]

- 2. Theophylline [drugfuture.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Theophylline-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Theophylline-d3 when utilized as an internal standard (IS) in the quantitative bioanalysis of theophylline. Theophylline, a methylxanthine derivative, is a widely used therapeutic agent for respiratory diseases such as asthma and COPD.[1][2] Its narrow therapeutic window necessitates precise and accurate quantification in biological matrices for therapeutic drug monitoring (TDM) and pharmacokinetic studies.[2] The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

The Core Principle: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principle of isotope dilution. Deuterated standards are synthetic versions of the analyte where one or more hydrogen atoms have been replaced with deuterium, a stable, heavier isotope of hydrogen.[4][5] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the endogenous analyte, while the physicochemical properties remain nearly identical.[5]

The core mechanism relies on the addition of a precise, known quantity of this compound to every sample, calibrator, and quality control sample before any processing steps. Because this compound is chemically identical to theophylline, it experiences the same physical and chemical variations throughout the analytical procedure.[5] This includes:

-

Extraction Efficiency: Any loss of theophylline during sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) will be mirrored by a proportional loss of this compound.

-

Chromatographic Behavior: this compound co-elutes with theophylline from the liquid chromatography (LC) column.[5][6] This is critical because both compounds enter the mass spectrometer's ion source at the exact same time.

-

Matrix Effects: Co-elution ensures that both the analyte and the internal standard are subjected to the identical degree of ion suppression or enhancement from endogenous components in the biological matrix (e.g., salts, lipids).[5][6]

Quantification is therefore not based on the absolute signal intensity of theophylline, which can be highly variable, but on the ratio of the analyte's signal to the internal standard's signal. This ratio remains constant and directly proportional to the analyte's concentration, providing highly accurate and precise results.[7]

Physicochemical and Analytical Properties

The key to this compound's function is its near-identical nature to theophylline, with the exception of its mass. This ensures it accurately reflects the analyte's behavior.

| Property | Theophylline | This compound (Theophylline-methyl-d3) | Rationale for Use as IS |

| Chemical Formula | C₇H₈N₄O₂ | C₇H₅D₃N₄O₂ | Identical core structure ensures same chemical reactivity and polarity. |

| Molecular Weight | 180.16 g/mol [1] | ~183.18 g/mol | Mass difference allows for distinct detection by the mass spectrometer. |

| Retention Time | Identical to IS | Identical to Analyte | Co-elution is essential for compensating for matrix effects.[6] |

| Ionization Efficiency | Identical to IS | Identical to Analyte | Ensures that any signal suppression or enhancement affects both compounds equally. |

Representative Experimental Protocol

The following is a generalized protocol for the quantification of theophylline in human plasma using this compound as an internal standard.

3.1. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Theophylline and this compound in methanol.

-

Working Standard Solutions: Serially dilute the Theophylline stock solution with a 50:50 methanol:water mixture to prepare calibration standards (e.g., ranging from 50 to 5000 ng/mL).[8]

-

Internal Standard Working Solution (e.g., 0.5 µg/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture.[8]

3.2. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

-

Add 50 µL of the Internal Standard Working Solution to each tube and vortex briefly.

-

Add 300 µL of a precipitation agent (e.g., cold methanol or acetonitrile, potentially containing zinc sulfate to improve precipitation) to each tube.[6]

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

3.3. LC-MS/MS Conditions The prepared samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Typical Value |

| LC Column | C18 Column (e.g., 3 x 50 mm)[8] |

| Mobile Phase | Gradient or isocratic elution with Methanol and Ammonium Acetate Buffer[8] |

| Flow Rate | 0.2 - 0.5 mL/minute |

| Injection Volume | 5 - 25 µL |

| Column Temperature | 40 - 50 °C |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

3.4. Mass Spectrometry Parameters MRM is used for its high selectivity and sensitivity. The instrument is set to monitor specific precursor-to-product ion transitions for both theophylline and this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Theophylline | 181.1 | 124.2 | This is a commonly cited transition for theophylline.[8] |

| This compound | 184.1 | 124.2 or 127.2 | The precursor ion is +3 Da. The product ion depends on whether the deuterated methyl group is lost during fragmentation. If not, the fragment will also be shifted. |

Data Interpretation and Visualization

The following diagrams illustrate the core concepts and workflows associated with using this compound as an internal standard.

Caption: Chemical structures of Theophylline and its deuterated internal standard.

Caption: General experimental workflow for bioanalysis using an internal standard.

Caption: The principle of correction for matrix effects using an internal standard.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of theophylline. Its mechanism of action is predicated on the principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the analyte allow it to meticulously track and correct for variability during sample preparation and analysis. By co-eluting and experiencing identical matrix effects, it enables the calculation of a stable signal ratio (analyte/IS), which is the cornerstone of achieving the high accuracy, precision, and reliability required in modern drug development and clinical monitoring.

References

- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Suppliers of Theophylline-d3 for Research Professionals

For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds is crucial for a variety of applications, from metabolic studies to quantitative analysis. Theophylline-d3, a deuterated analog of the well-known methylxanthine, serves as an invaluable internal standard in mass spectrometry-based bioanalytical methods. This technical guide provides an in-depth overview of commercial suppliers of this compound, its applications, and relevant technical information to aid in your research endeavors.

Commercial Availability of this compound

Sourcing high-quality, research-grade this compound is paramount for reliable and reproducible experimental outcomes. Several reputable chemical suppliers offer this deuterated compound. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name | Catalog Number | Purity | Isotopic Enrichment | Format | Storage |

| MedChemExpress | This compound | HY-B0809S1 | Not specified | Not specified | Solid | Information not available |

| Cayman Chemical | Theophylline-d6 | 9003566 | ≥99% deuterated forms (d1-d6) | ≥99% | Crystalline Solid | -20°C |

| Toronto Research Chemicals (TRC) | This compound | T343853 | Not specified | Not specified | Not specified | Information not available |

The Role of this compound in Research

The primary application of this compound is as an internal standard for the quantification of Theophylline in biological matrices using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The co-elution of the deuterated standard with the unlabeled analyte allows for correction of variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Experimental Protocol: Quantification of Theophylline in Plasma using LC-MS/MS with this compound Internal Standard

The following is a generalized protocol for the determination of Theophylline in a biological matrix. Optimization of this protocol for specific instrumentation and matrices is recommended.

1. Materials and Reagents:

-

Theophylline and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges

2. Standard Solution Preparation:

-

Prepare stock solutions of Theophylline and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of Theophylline by serial dilution of the stock solution with 50:50 methanol:water.

-

Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

3. Sample Preparation:

-

To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution.

-

Vortex mix the samples.

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated protein.

-

Alternatively, for cleaner samples, perform solid-phase extraction (SPE) according to the manufacturer's protocol.

-

Transfer the supernatant or eluted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example):

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Theophylline from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Theophylline: Q1 (m/z) -> Q3 (m/z) [Parent -> Product Ion]

-

This compound: Q1 (m/z) -> Q3 (m/z) [Parent+3 -> Product Ion]

-

Note: Specific m/z transitions should be optimized for the instrument used.

-

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Theophylline to this compound against the concentration of the Theophylline standards.

-

Determine the concentration of Theophylline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways of Theophylline

Theophylline exerts its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[2] These actions lead to a cascade of downstream cellular events.

The inhibition of PDEs by Theophylline leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn promotes smooth muscle relaxation, leading to bronchodilation, and reduces the release of pro-inflammatory mediators.

By antagonizing adenosine receptors, Theophylline blocks the bronchoconstrictor effects of adenosine, further contributing to its therapeutic efficacy in respiratory diseases.

This guide provides a foundational understanding of the commercial landscape and technical considerations for utilizing this compound in a research setting. For specific applications and troubleshooting, consulting the detailed product information from the suppliers and relevant scientific literature is always recommended.

References

Theophylline-d3: A Comprehensive Safety and Handling Guide for Research Professionals

An In-depth Technical Review of Core Safety Data

Hazard Identification and Classification

Theophylline is classified as a hazardous substance.[1] It is toxic if swallowed and may cause damage to the unborn child.[2][3][4]

GHS Classification:

Hazard Pictograms:

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements covering prevention, response, storage, and disposal is available in the safety data sheets.[3][4][5] Key precautions include obtaining special instructions before use, avoiding ingestion, and using personal protective equipment.[3][4][5]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Theophylline.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₄O₂ | [6][7] |

| Molecular Weight | 180.16 g/mol | [6][7][8][9] |

| Appearance | White crystalline powder/solid | [5][8][9] |

| Odor | Odorless | [5][8][9] |

| Melting Point | 270 - 274 °C (518 - 525.2 °F) | [5] |

| Solubility | Partially soluble in cold water. | [9] |

| pH | 5 (in an 8 g/l aqueous solution) | [5] |

| Log P (octanol/water) | -0.008 | [3] |

Toxicological Information

Theophylline exhibits acute oral toxicity.[2][3][4] The primary health concern is its toxicity if ingested.[2][3][4]

| Toxicity Metric | Value | Species | Source |

| LD50 (Oral) | 225 mg/kg | Rat | [4] |

| LD50 (Intraperitoneal) | 150 mg/kg | Rat | [4] |

| LD50 (Subcutaneous) | 138 mg/kg | Mouse | [4] |

Symptoms of Exposure: Symptoms of theophylline toxicity can include nausea, vomiting, diarrhea, headache, insomnia, irritability, and restlessness.[8][10] In severe cases, it can lead to seizures, cardiac arrhythmias, and can be fatal.[8][10]

Experimental Protocols

Detailed experimental protocols for determining the toxicological and physicochemical properties of Theophylline are typically found in standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development). For instance, acute oral toxicity is often determined using a method similar to OECD Test Guideline 423. The biodegradability was assessed using OECD Test Guideline 301A, which showed that Theophylline is readily biodegradable.[3] The partition coefficient (log Pow) was determined to be -0.008 at 23 °C, indicating low potential for bioaccumulation.[3]

Handling, Storage, and First Aid

Handling:

-

Avoid contact with skin and eyes.[2]

-

Do not breathe dust.[2]

-

Use in a well-ventilated area or under a hood.[3]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[3]

First-Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth.[2][3][5]

-

If on Skin: Wash with plenty of water.[2]

-

If Inhaled: Move person into fresh air.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[2]

Visualizing Safety Information Flow

The following diagram illustrates the logical flow of safety information and response procedures for Theophylline-d3.

Caption: Logical workflow for handling this compound from identification to disposal.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. carlroth.com [carlroth.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. fishersci.com [fishersci.com]

- 6. Theophylline (CAS 58-55-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 58-55-9 CAS MSDS (Theophylline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 10. Theophylline - Wikipedia [en.wikipedia.org]

- 11. Theophylline (Theo-Dur, Theo-24, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Theophylline using Theophylline-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Its therapeutic efficacy is attributed to its multifaceted mechanism of action, primarily involving the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to bronchodilation and anti-inflammatory effects. Given its narrow therapeutic window, the precise quantification of theophylline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.

This document provides a detailed protocol for the quantitative analysis of theophylline in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with theophylline-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. The labeled compound is chemically identical to the analyte but has a different mass. By measuring the ratio of the unlabeled analyte to the labeled internal standard using a mass spectrometer, the concentration of the analyte in the original sample can be precisely determined, correcting for any losses during sample processing.

Experimental Protocols

Materials and Reagents

-

Theophylline (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid

-

Ammonium Acetate

-

Human Plasma (or other relevant biological matrix)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole Mass Spectrometer

Preparation of Standard Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Serially dilute the theophylline primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for the calibration curve.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to obtain a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start with 5% B, increase to 95% B over 2 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |

Mass Spectrometry:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Theophylline: 181.1 > 124.2 This compound: 184.1 > 124.2 |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Method Validation Data

The described method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Theophylline | 10 - 5000 | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low | 30 | < 15 | < 15 | 85 - 115 |

| Medium | 500 | < 15 | < 15 | 85 - 115 |

| High | 4000 | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Low | 30 | > 85 | 85 - 115 |

| High | 4000 | > 85 | 85 - 115 |

Experimental Workflow

Theophylline Signaling Pathways

Theophylline's therapeutic effects are mediated through two primary signaling pathways:

-

Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDEs, enzymes that degrade cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.[1]

-

Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors (A1, A2A, and A2B). Adenosine can cause bronchoconstriction and promote the release of inflammatory mediators. By antagonizing these receptors, theophylline prevents these effects, contributing to its anti-inflammatory and bronchodilatory properties.[1]

Conclusion

The LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of theophylline in biological matrices. This application note and protocol offer a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry to accurately measure theophylline concentrations, thereby supporting drug development and therapeutic monitoring.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Theophylline using Theophylline-d3 as an Internal Standard

[AN-001]

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Theophylline in pharmaceutical formulations and biological matrices. The method employs Theophylline-d3 as an internal standard (IS) to ensure high accuracy and precision by correcting for variations in sample preparation and injection volume. The chromatographic separation is achieved on a C18 column with a simple isocratic mobile phase, and detection is performed by UV spectrophotometry. This method is suitable for routine quality control, stability studies, and pharmacokinetic analysis.

Introduction

Theophylline is a methylxanthine drug widely used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of Theophylline is crucial for ensuring therapeutic efficacy and avoiding toxicity due to its narrow therapeutic index. HPLC is a powerful and widely used technique for the analysis of pharmaceutical compounds.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for quantitative analysis as it closely mimics the analyte's chemical and physical properties, leading to improved method performance.

Experimental

Materials and Reagents

-

Theophylline (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Phosphoric acid (analytical grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using a compatible chromatography data system.

-

HPLC Column: C18, 5 µm, 4.6 x 150 mm

-

Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Phosphoric Acid

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 272 nm

-

Injection Volume: 10 µL

Standard and Sample Preparation

Standard Stock Solutions:

-

Theophylline Stock Solution (1 mg/mL): Accurately weigh 10 mg of Theophylline and dissolve in 10 mL of methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

Working Standard Solutions:

Prepare a series of working standard solutions by serially diluting the Theophylline stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. Spike each working standard with this compound to a final concentration of 10 µg/mL.

Sample Preparation (from a solid dosage form):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Theophylline into a 10 mL volumetric flask.

-

Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

-

Make up the volume to 10 mL with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter.

-

Dilute the filtered solution with the mobile phase to a final theoretical concentration of 10 µg/mL of Theophylline.

-

Spike the final diluted sample with this compound to a concentration of 10 µg/mL.

Results and Discussion

Chromatographic Performance

The developed HPLC method provided excellent separation of Theophylline and this compound. A typical chromatogram is shown in Figure 1. The retention time for Theophylline was approximately 4.5 minutes, and for this compound, it was approximately 4.3 minutes. The chromatographic peaks were well-resolved and symmetrical.

Method Validation

The method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the tables below.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (T) | T ≤ 2 | 1.1 |

| Theoretical Plates (N) | N ≥ 2000 | 6500 |

| Resolution (Rs) | Rs ≥ 2 | 2.5 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |

Table 2: Method Validation Data

| Parameter | Result |

| Linearity Range (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.5 |

| Precision (%RSD, n=6) | |

| - Intraday | 1.2% |

| - Interday | 1.8% |

| Accuracy (Recovery %) | 98.5% - 101.2% |

Protocols

Protocol 1: HPLC System Preparation

-

Prepare the mobile phase by mixing acetonitrile and water in a 30:70 ratio and adding 0.1% phosphoric acid.

-

Degas the mobile phase by sonication or vacuum filtration.

-

Set the HPLC system parameters as described in the "Instrumentation" section.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

Protocol 2: Calibration Curve Preparation

-

Prepare a series of at least five working standard solutions of Theophylline with concentrations ranging from 1 µg/mL to 50 µg/mL from the stock solution.

-

Spike each working standard with this compound internal standard to a final concentration of 10 µg/mL.

-

Inject 10 µL of each standard solution into the HPLC system.

-

Record the peak areas for Theophylline and this compound.

-

Calculate the peak area ratio (Theophylline peak area / this compound peak area).

-

Plot a calibration curve of the peak area ratio against the concentration of Theophylline.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

Protocol 3: Sample Analysis

-

Prepare the sample solution as described in the "Sample Preparation" section, including the addition of the this compound internal standard.

-

Inject 10 µL of the prepared sample solution into the HPLC system.

-

Record the peak areas for Theophylline and this compound.

-

Calculate the peak area ratio.

-

Determine the concentration of Theophylline in the sample using the calibration curve equation.

Visualizations

Caption: HPLC Method Development Workflow.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of theophylline in plasma by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Theophylline-d3 in Pharmacokinetic Studies of Theophylline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of theophylline-d3 as an internal standard in the pharmacokinetic (PK) analysis of theophylline. Theophylline, a methylxanthine derivative, is a widely used bronchodilator for respiratory diseases. Its narrow therapeutic window necessitates precise and accurate quantification in biological matrices to ensure efficacy and avoid toxicity. The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical studies. This approach ensures high selectivity, sensitivity, and reproducibility by correcting for variability during sample preparation and analysis. These notes offer comprehensive methodologies for sample preparation, LC-MS/MS analysis, and data interpretation, alongside a summary of key pharmacokinetic parameters of theophylline.

Introduction

Theophylline is a therapeutic agent primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). The clinical utility of theophylline is limited by its narrow therapeutic index, generally accepted as 10-20 µg/mL in plasma for treating asthma and COPD.[1] Concentrations below this range may be sub-therapeutic, while those above can lead to significant adverse effects. Consequently, accurate measurement of theophylline concentrations in biological fluids is crucial for pharmacokinetic studies and therapeutic drug monitoring.

The use of a stable isotope-labeled internal standard, such as this compound (theophylline with three deuterium atoms), is the preferred method for quantitative bioanalysis using LC-MS/MS. This compound has nearly identical physicochemical properties to theophylline, meaning it co-elutes chromatographically and exhibits similar ionization efficiency. This allows it to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification of theophylline.

Experimental Protocols

Bioanalytical Method Using LC-MS/MS

This protocol outlines a validated method for the quantification of theophylline in human plasma using this compound as an internal standard.

1. Materials and Reagents:

-

Theophylline (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid

-

Ammonium Acetate

-

Ultrapure Water

-

Human Plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Standard and Quality Control (QC) Samples:

-

Stock Solutions: Prepare individual stock solutions of theophylline and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 methanol/water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with a 50:50 methanol/water mixture to a final concentration of 100 ng/mL.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure separation of theophylline from endogenous plasma components. For example:

-

0-0.5 min: 5% B

-

0.5-2.0 min: Ramp to 95% B

-

2.0-2.5 min: Hold at 95% B

-

2.5-2.6 min: Return to 5% B

-

2.6-3.5 min: Equilibrate at 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Theophylline: m/z 181.1 → 124.1

-

This compound: m/z 184.1 → 127.1

-

-

Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

Data Presentation

The use of this compound as an internal standard allows for the accurate determination of theophylline's pharmacokinetic parameters. Below is a table summarizing typical pharmacokinetic parameters of theophylline from literature. The precision and accuracy of these values are significantly enhanced by the use of a stable isotope-labeled internal standard.

| Pharmacokinetic Parameter | Symbol | Value | Unit |

| Area Under the Curve | AUC | Varies with dose | µg*h/mL |

| Maximum Concentration | Cmax | Varies with dose | µg/mL |

| Time to Maximum Concentration | Tmax | 1-2 | hours |

| Elimination Half-Life | t1/2 | 7-9 | hours |

| Volume of Distribution | Vd | 0.45 | L/kg |

| Clearance | CL | 0.04 | L/h/kg |

Note: These values can vary significantly between individuals due to factors such as age, smoking status, and concurrent diseases.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a pharmacokinetic study of theophylline utilizing this compound as an internal standard.

Caption: Experimental workflow for a theophylline pharmacokinetic study.

Theophylline Signaling Pathway

Theophylline's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors. This diagram illustrates the simplified signaling pathway.

Caption: Simplified signaling pathway of theophylline.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of theophylline in pharmacokinetic studies. The detailed protocols and methodologies presented in these application notes provide a robust framework for researchers and scientists in the field of drug development and therapeutic drug monitoring. The inherent advantages of stable isotope dilution techniques coupled with LC-MS/MS ensure the generation of high-quality data, which is critical for the safe and effective use of theophylline.

References

Application Note & Protocol: High-Throughput Bioanalytical Method for Theophylline in Human Plasma using LC-MS/MS with Theophylline-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline is a methylxanthine drug utilized for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable quantification of theophylline in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and high-throughput bioanalytical method for the determination of theophylline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Theophylline-d3, to ensure high accuracy and precision. The sample preparation is streamlined using a simple protein precipitation technique, making it suitable for the analysis of a large number of samples.

Experimental

Materials and Reagents

-

Theophylline and this compound reference standards

-

HPLC-grade methanol and acetonitrile

-

Formic acid

-

Ammonium acetate

-

Human plasma (with anticoagulant, e.g., sodium heparin)[1]

-

Ultrapure water

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions

The chromatographic separation is achieved on a C18 column with gradient elution.

| Parameter | Condition |

| Column | C18 Column (e.g., 2.1 mm × 50 mm, 1.8 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Acetate[2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[3] |

| Flow Rate | 0.4 mL/min[2] |

| Column Temperature | 40°C[1][2] |

| Injection Volume | 1 µL[2] |

| Run Time | Approximately 3-5 minutes[1] |

Mass Spectrometric Conditions

The mass spectrometer is operated in positive ionization mode using Multiple Reaction Monitoring (MRM).

| Parameter | Theophylline | This compound (Internal Standard) |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 181.1[1][4] | 184.1 |

| Product Ion (m/z) | 124.1[1][2][4] | 127.1[5] |

| Dwell Time | 200 ms | 200 ms |

| Collision Energy | Optimized for maximum response (e.g., 18-25 eV)[2] | Optimized for maximum response |

| Declustering Potential | Optimized for maximum response | Optimized for maximum response |

Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve theophylline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[1]

-

Working Standard Solutions: Prepare serial dilutions of the theophylline stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (0.5 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 0.5 µg/mL.[1]

Sample Preparation: Protein Precipitation

This method is commonly used for its speed and simplicity in sample cleanup.[6]

-

Thaw frozen human plasma samples at room temperature.

-

Label microcentrifuge tubes for each sample, calibration standard, and quality control sample.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound, 0.5 µg/mL).[7]

-

Add 800 µL of acidified acetonitrile (0.1% formic acid) to precipitate the plasma proteins.[3][7]

-

Vortex the mixture for 1 minute to ensure thorough mixing.

-

Centrifuge the tubes at high speed (e.g., 20,000 xg) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Method Validation

The bioanalytical method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Quantitative Data Summary

The following tables summarize the performance characteristics of the bioanalytical method.

Table 1: Calibration Curve and Linearity

| Parameter | Result |

| Concentration Range | 0.05 - 50 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.05 | < 15% | < 15% | 85 - 115% |

| Low QC | 0.15 | < 15% | < 15% | 85 - 115% |

| Mid QC | 2.5 | < 15% | < 15% | 85 - 115% |

| High QC | 40 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery

| Analyte | Mean Recovery (%) |

| Theophylline | > 85% |

| This compound | > 85% |

Table 4: Stability

| Stability Condition | Duration | Result |

| Freeze-Thaw | 3 cycles | Stable |

| Short-Term (Room Temp) | 4 hours | Stable |

| Long-Term (-80°C) | 30 days | Stable |

| Post-Preparative | 24 hours | Stable |

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of theophylline in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method highly suitable for high-throughput bioanalysis in a drug development setting. The method has been successfully validated and meets the stringent requirements for accuracy, precision, and stability.

References

- 1. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. metabolomicsworkbench.org [metabolomicsworkbench.org]

Application Notes: Therapeutic Drug Monitoring of Theophylline Using Theophylline-d3 as an Internal Standard

Introduction